4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde
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Overview
Description
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde is an organic compound with the molecular formula C13H8ClNO3S and a molecular weight of 293.73 g/mol . It belongs to the class of nitrobenzaldehydes and is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a nitro group attached to a benzaldehyde core .
Preparation Methods
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde typically involves the following steps:
Sulfenylation: The attachment of the chlorophenylsulfanyl group to the benzaldehyde ring.
The reaction conditions for these steps often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group and the chlorophenylsulfanyl group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde can be compared with other similar compounds, such as:
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
These compounds share similar chemical properties but differ in their functional groups, leading to variations in their reactivity and applications .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-3-nitrobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXMGEQTGZRDOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C=O)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370959 |
Source
|
Record name | 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270262-96-9 |
Source
|
Record name | 4-[(4-Chlorophenyl)thio]-3-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=270262-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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